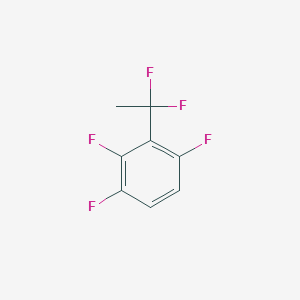

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene

Übersicht

Beschreibung

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene is a fluorinated aromatic compound that has garnered significant interest in various fields of research and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the copper-mediated aromatic 1,1-difluoroethylation using (1,1-difluoroethyl)trimethylsilane as a reagent . This reaction is carried out under specific conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to aromatic compounds. The use of difluoromethylation reagents has streamlined the production, making it more efficient and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under controlled conditions.

Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fluorinated compounds are widely recognized for their role in enhancing the pharmacological properties of drugs. The incorporation of fluorine can improve metabolic stability and bioavailability. Specifically:

- Anticancer Agents : Research indicates that 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene may serve as a precursor in the synthesis of novel anticancer agents. Fluorinated derivatives often exhibit improved selectivity and potency against cancer cells compared to their non-fluorinated counterparts .

- Antibiotics : The compound can be utilized as an intermediate in the synthesis of quinolone antibacterials. Its unique structure allows for modifications that enhance antibacterial activity while reducing toxicity .

Materials Science

Fluorinated compounds are essential in developing advanced materials due to their unique thermal and chemical stability:

- Polymer Chemistry : this compound can be used to create fluoropolymer materials with high resistance to solvents and thermal degradation. These materials are valuable in coatings and insulation applications .

- Surface Modifications : The compound's properties allow it to be employed in surface treatments that enhance hydrophobicity and chemical resistance in various substrates .

Environmental Studies

Fluorinated compounds have implications in environmental research due to their persistence and potential effects on ecosystems:

- Pollution Tracking : The compound can be used as a tracer in studies investigating the transport and degradation of pollutants in aquatic environments. Its distinct chemical signature aids in monitoring contamination sources .

- Biodegradation Studies : Understanding how such compounds interact with biological systems is crucial for assessing environmental impact and developing remediation strategies .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. | Potential development of new cancer therapies with enhanced efficacy. |

| Polymer Stability | Research showed that polymers containing this fluorinated compound maintained structural integrity under extreme conditions compared to non-fluorinated polymers. | Applications in aerospace and automotive industries where material performance is critical. |

| Environmental Impact | Tracer studies revealed the compound's persistence in aquatic systems, highlighting concerns regarding long-term ecological effects. | Necessitates further research into environmental regulations surrounding fluorinated compounds. |

Wirkmechanismus

The mechanism by which 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1,1-Difluoroethyl)-1,3-difluorobenzene

- 2,2-Dichloro-1,1-difluoroethyl methyl ether

Uniqueness

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly useful in various applications .

Biologische Aktivität

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields including medicinal chemistry and materials science. Its unique fluorine substituents contribute to its chemical stability and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications in drug development, and relevant case studies.

The compound's molecular formula is , and it features a trifluorobenzene ring substituted with a difluoroethyl group. The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1138445-26-7 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Hazard Classification | Irritant |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein-Ligand Interactions : The compound's trifluoromethyl groups facilitate strong interactions with proteins through hydrophobic effects and hydrogen bonding. This can lead to inhibition of enzyme activity or modulation of receptor functions.

- Anticancer Properties : Preliminary studies suggest that fluorinated compounds can exhibit antiproliferative effects against various cancer cell lines. The unique electronic properties imparted by the fluorine atoms may enhance the binding affinity to cancer-related targets .

Study 1: Anticancer Activity

A study examined the antiproliferative effects of various fluorinated compounds, including derivatives similar to this compound. The results indicated significant inhibition of growth in lung and breast cancer cell lines. The compounds demonstrated not only anticancer effects but also anti-angiogenic properties, suggesting potential for therapeutic applications in oncology .

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of fluorinated aromatic compounds revealed that this compound could effectively inhibit specific enzyme activities by occupying active sites or altering enzyme conformation. This was particularly noted in studies involving proteases and kinases .

Comparison with Similar Compounds

Comparative analysis with other fluorinated compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | Multiple trifluoro groups enhance reactivity | Effective in enzyme inhibition |

| 2,2,2-Trifluoroethylbenzene | Fewer fluorine atoms reduce hydrophobicity | Limited biological activity |

| 1,3-Difluorobenzene | Lacks additional trifluoromethyl groups | Moderate biological activity |

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Enzyme Inhibitors : Its ability to interact with enzymes suggests potential as a scaffold for designing new inhibitors targeting diseases such as cancer and metabolic disorders.

- Pharmaceutical Formulations : The compound's stability and lipophilicity could be advantageous in formulating drugs that require enhanced bioavailability.

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-8(12,13)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYWZWWKWDATNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258920 | |

| Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-26-7 | |

| Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.